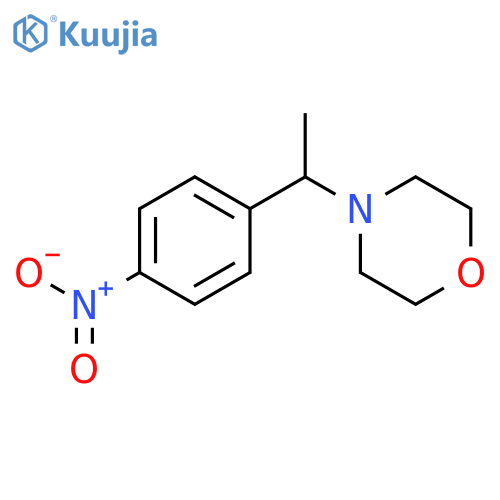

Cas no 96921-35-6 (4-(1-(4-Nitrophenyl)ethyl)morpholine)

96921-35-6 structure

商品名:4-(1-(4-Nitrophenyl)ethyl)morpholine

4-(1-(4-Nitrophenyl)ethyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 4-(1-(4-Nitrophenyl)ethyl)morpholine

- 4-(1-morpholin-4-ylethyl)nitrobenzene

- 4-[1-(4-Nitrophenyl)ethyl]morpholine

- Morpholine, 4-[1-(4-nitrophenyl)ethyl]-

- 96921-35-6

- QIYBRUQLBAEJGZ-UHFFFAOYSA-N

- DTXSID70539337

- SCHEMBL2085614

- 4-[1-(4-nitro-phenyl)-ethyl]-morpholine

- DB-339576

-

- インチ: InChI=1S/C12H16N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5,10H,6-9H2,1H3

- InChIKey: QIYBRUQLBAEJGZ-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2

計算された属性

- せいみつぶんしりょう: 236.11609238g/mol

- どういたいしつりょう: 236.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 58.3Ų

4-(1-(4-Nitrophenyl)ethyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM163303-1g |

4-(1-(4-nitrophenyl)ethyl)morpholine |

96921-35-6 | 95% | 1g |

$505 | 2021-08-05 | |

| Chemenu | CM163303-1g |

4-(1-(4-nitrophenyl)ethyl)morpholine |

96921-35-6 | 95% | 1g |

$*** | 2023-05-04 | |

| Crysdot LLC | CD11001962-1g |

4-(1-(4-Nitrophenyl)ethyl)morpholine |

96921-35-6 | 95+% | 1g |

$535 | 2024-07-19 | |

| Alichem | A019112426-1g |

4-(1-(4-Nitrophenyl)ethyl)morpholine |

96921-35-6 | 95% | 1g |

$462.16 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750799-1g |

4-(1-(4-Nitrophenyl)ethyl)morpholine |

96921-35-6 | 98% | 1g |

¥3586.00 | 2024-04-23 |

4-(1-(4-Nitrophenyl)ethyl)morpholine 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

96921-35-6 (4-(1-(4-Nitrophenyl)ethyl)morpholine) 関連製品

- 6425-46-3(4-(4-Nitrobenzyl)morpholine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量